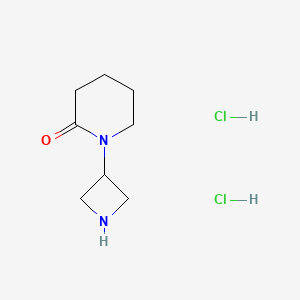

1-(Azetidin-3-yl)piperidin-2-one dihydrochloride

Description

Properties

IUPAC Name |

1-(azetidin-3-yl)piperidin-2-one;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O.2ClH/c11-8-3-1-2-4-10(8)7-5-9-6-7;;/h7,9H,1-6H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAPSQTQSPWGIBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2CNC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(Azetidin-3-yl)piperidin-2-one Dihydrochloride: Mechanism of Action & Structural Utility Guide

[1]

Executive Summary: The Pharmacophore & Linker Paradigm

1-(Azetidin-3-yl)piperidin-2-one dihydrochloride is not a standalone therapeutic agent with a single biological target.[1] Rather, it is a high-value medicinal chemistry building block and bioisostere used critically in the synthesis of Targeted Protein Degraders (PROTACs) and G-Protein Coupled Receptor (GPCR) modulators .[1]

Its "Mechanism of Action" (MOA) is defined by its role as a rigidified, polar scaffold that modulates the physicochemical properties and spatial orientation of the drug molecules it constitutes. In modern drug discovery, it functions through three primary mechanistic pillars:

-

Conformational Restriction: The spiro-like connectivity between the 4-membered azetidine and 6-membered piperidone rings restricts rotational degrees of freedom, reducing the entropic penalty upon binding to a target protein.

-

Linker Topology in TPD: In PROTACs (e.g., BTK degraders like TQ-3959), it serves as a "stiff" linker motif that prevents the "linker collapse" often seen with flexible alkyl chains, maintaining the precise distance required for ternary complex formation (Target-PROTAC-E3 Ligase).

-

Bioisosteric Replacement: It acts as a polar, metabolically stable replacement for cyclohexyl or phenyl groups, improving water solubility and lowering lipophilicity (LogD) without sacrificing structural bulk.

Molecular Mechanism: Structural Biology & Chemical Physics

The utility of this compound lies in its ability to dictate the 3D geometry of a drug molecule.

Conformational Locking (The "Entropic" Mechanism)

Unlike flexible linear linkers (e.g., PEG or alkyl chains), the 1-(azetidin-3-yl)piperidin-2-one motif introduces a defined vector.[1]

-

Azetidine Ring (4-membered): Introduces significant ring strain (~26 kcal/mol), which rigidifies the attached nitrogen.[1] The C3-position provides a specific exit vector for coupling.[1]

-

Piperidin-2-one (Lactam): The lactam bond is planar.[1] By attaching this to the azetidine, the molecule creates a "kinked" or "stepped" geometry that is resistant to metabolic oxidation (unlike a simple piperidine).

Mechanism in PROTAC Design (The "Linkerology" MOA)

In Targeted Protein Degradation, the linker is not passive; it determines the stability of the ternary complex.

-

Prevention of Intramolecular Interactions: Flexible linkers often fold back, causing the two warheads of a PROTAC to interact with each other (the "scorpion effect"), nullifying activity. The bulk and rigidity of the piperidin-2-one motif prevent this collapse.[1]

-

Solubility Enhancement: The lactam carbonyl acts as a hydrogen bond acceptor, improving the aqueous solubility of otherwise hydrophobic PROTAC molecules.

Figure 1: Mechanistic flow of how the scaffold improves drug potency and pharmacokinetics.[1]

Applications in Drug Discovery[1][2][3][4][5][6]

Case Study: BTK Degraders (PROTACs)

Recent research (e.g., Ren et al., J. Med.[1] Chem. 2025) utilizes the 1-(azetidin-3-yl)piperidine scaffold (an analog) to construct potent Bruton's Tyrosine Kinase (BTK) degraders.[1]

-

Role: The azetidine amine is coupled to the E3 ligase ligand (e.g., Lenalidomide derivative), while the piperidine ring connects to the BTK inhibitor warhead.

-

Outcome: The rigid scaffold improved the degradation efficiency (

) compared to flexible PEG linkers by orienting the E3 ligase and BTK in a productive ubiquitination geometry.

GPCR & Ion Channel Modulation

Patents involving CCR6 and CGRP antagonists utilize this scaffold to position pharmacophores in deep hydrophobic pockets while maintaining solubility.

-

Mechanism: The piperidin-2-one mimics the spatial occupancy of a phenyl ring but with significantly higher water solubility, reducing plasma protein binding and improving free fraction (

).[1]

Experimental Protocols

Synthetic Coupling Protocol (Reductive Amination)

This protocol describes coupling the 1-(azetidin-3-yl)piperidin-2-one scaffold to an aldehyde-bearing core (common in PROTAC synthesis).[1]

Reagents:

-

1-(Azetidin-3-yl)piperidin-2-one dihydrochloride (1.0 eq)[1]

-

Target Aldehyde Intermediate (1.0 eq)[1]

-

Sodium Triacetoxyborohydride (STAB) (3.0 eq)[1]

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[1]

-

DCM (Dichloromethane) / MeOH (Methanol) (10:1 ratio)[1]

Step-by-Step Methodology:

-

Free Base Generation: Dissolve the dihydrochloride salt in MeOH/DCM. Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature (RT) to liberate the free amine.

-

Imine Formation: Add the Target Aldehyde (1.0 eq) to the mixture. Stir for 1 hour at RT. Note: Use molecular sieves (4Å) if the aldehyde is sterically hindered to promote dehydration.[1]

-

Reduction: Cool the mixture to 0°C. Add STAB (3.0 eq) portion-wise over 20 minutes.

-

Reaction: Allow to warm to RT and stir for 12–16 hours under nitrogen atmosphere.

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2][3]

-

Purification: Flash column chromatography (DCM/MeOH gradient).

Physicochemical Validation (LogD Assay)

To verify the "scaffold effect" on lipophilicity:

-

Preparation: Dissolve 10 mM stock of the final compound in DMSO.

-

Partition: Mix with 1:1 Octanol:PBS (pH 7.4) in a shake flask.

-

Equilibration: Shake for 1 hour at 25°C; centrifuge to separate phases.

-

Quantification: Analyze both phases via LC-MS/MS.

-

Calculation:

.[1]-

Target: Successful incorporation of the piperidin-2-one scaffold typically yields a LogD between 2.0 and 3.5 (optimal for oral bioavailability).[1]

-

Data Summary & Comparative Analysis

| Feature | 1-(Azetidin-3-yl)piperidin-2-one | Linear Alkyl/PEG Linkers | Phenyl/Cyclohexyl Scaffolds |

| Conformation | Rigid, Defined Vector | Flexible, High Entropy | Rigid, Planar/Chair |

| Water Solubility | High (Polar Lactam) | High (PEG) / Low (Alkyl) | Low (Hydrophobic) |

| Metabolic Stability | High (Lactam/Azetidine) | Low (Oxidation prone) | Variable (CYP substrate) |

| Primary Use | PROTAC Linker, Bioisostere | PROTAC Linker | Hydrophobic Core |

| Synthesis | Reductive Amination / SNAr | Amide Coupling | Cross-coupling |

Visualization of Synthetic Pathway

Figure 2: Synthetic workflow for incorporating the scaffold into a drug molecule via reductive amination.

References

-

Ren, J., et al. (2025). "Discovery of TQ-3959 as a Potent and Orally Bioavailable BTK PROTAC Degrader Incorporating a Novel Benzisoxazole-Based CRBN Ligand."[1] Journal of Medicinal Chemistry. Link (Context: Use of azetidinyl-piperidine linkers in degraders).[1]

-

Middleton, D. S., et al. (2005).[4] "Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)-5-{2-[3-(substituted)-1-azetidinyl]-ethyl}-2-piperidones." Bioorganic & Medicinal Chemistry Letters. Link (Context: Piperidone-azetidine scaffolds in NK2 antagonists).[1]

-

American Elements. "1-(azetidin-3-yl)piperidin-2-one dihydrochloride Product Specifications." Link[1]

-

MedChemExpress. "1-(Azetidin-3-yl)piperidine: PROTAC Linker Class."[1] Link

Sources

- 1. WO2021219849A1 - Azetidin-3-ylmethanol derivatives as ccr6 receptor modulators - Google Patents [patents.google.com]

- 2. US9540361B2 - N-substituted azetidine derivatives - Google Patents [patents.google.com]

- 3. US8754096B2 - Piperidinone carboxamide azaindane CGRP receptor antagonists - Google Patents [patents.google.com]

- 4. Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)-5-{2-[3-(substituted)-1-azetidinyl]-ethyl}-2-piperidones. Part 2: Improving oral absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of 1-(Azetidin-3-yl)piperidin-2-one Dihydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(Azetidin-3-yl)piperidin-2-one dihydrochloride is a heterocyclic compound featuring a piperidin-2-one ring linked to an azetidine moiety. Such compounds are of significant interest in medicinal chemistry. The dihydrochloride salt form is commonly used to enhance the aqueous solubility and stability of the parent molecule, which are critical considerations in drug development.[1][2] A comprehensive understanding of the physicochemical properties of this compound is fundamental for its advancement as a potential therapeutic agent. These properties influence its formulation, delivery, and pharmacokinetic profile.

Core Physicochemical Characteristics

The physicochemical profile of an active pharmaceutical ingredient (API) is a critical determinant of its developability. For 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride, key parameters include its molecular structure, solubility, melting point, and acid dissociation constant (pKa).

Molecular Structure and Identifiers

A clear understanding of the molecule's structure is the foundation for interpreting its chemical behavior.

Caption: Chemical structure of 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 1-(azetidin-3-yl)piperidin-2-one;dihydrochloride | [3] |

| Molecular Formula | C₈H₁₆Cl₂N₂O | [3] |

| Molecular Weight | 227.13 g/mol | [3] |

| CAS Number | 2126177-75-9 | [3] |

| PubChem CID | 132327587 | [3] |

Experimental Determination of Physicochemical Properties

The following sections detail robust experimental protocols for characterizing the key physicochemical properties of 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride.

Aqueous Solubility

The aqueous solubility of a drug substance is a critical factor influencing its absorption and bioavailability. The dihydrochloride salt form of this compound is expected to have significantly higher aqueous solubility compared to its free base.

Experimental Protocol: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Caption: Workflow for solubility determination.

Detailed Steps:

-

An excess amount of 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride is added to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4).

-

The resulting suspension is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solid.

-

The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Melting Point

The melting point of a crystalline solid provides an indication of its purity. A sharp melting range is characteristic of a pure substance.

Experimental Protocol: Capillary Melting Point Determination

This is a standard method for determining the melting point of a crystalline solid.

Caption: Workflow for melting point determination.

Detailed Steps:

-

A small amount of the finely powdered sample is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min).

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Acid Dissociation Constant (pKa)

The pKa value(s) of a molecule describe its state of ionization at different pH values, which significantly impacts its solubility, permeability, and interaction with biological targets. For 1-(Azetidin-3-yl)piperidin-2-one, the pKa will be influenced by the basicity of the two nitrogen atoms. The basicity of azetidine is known to be affected by substituents.[4]

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of ionizable compounds.

Sources

An In-depth Technical Guide to 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride: A Privileged Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride, a heterocyclic compound of significant interest in modern medicinal chemistry. We will delve into its chemical identity, structure, potential synthetic pathways, and its emerging role as a valuable building block in the design and development of novel therapeutics. The unique combination of a strained azetidine ring and a piperidin-2-one (a lactam) moiety makes this molecule a compelling scaffold for exploring new chemical space and modulating biological activity.

Core Compound Identification and Physicochemical Properties

1-(Azetidin-3-yl)piperidin-2-one dihydrochloride is a salt of the parent compound, presenting as a stable, solid material suitable for laboratory use. Its key identifiers and properties are summarized below.

| Property | Value | Source |

| CAS Number | 2126177-75-9 | American Elements[1] |

| Chemical Formula | C₈H₁₆Cl₂N₂O | American Elements[1] |

| Molecular Weight | 227.13 g/mol | American Elements[1] |

| IUPAC Name | 1-(azetidin-3-yl)piperidin-2-one;dihydrochloride | American Elements[1] |

| Synonyms | 1-(Azetidin-3-yl)piperidin-2-one hydrochloride (for the mono-hydrochloride salt) | |

| CAS Number (HCl salt) | 1432680-40-4 | Sigma-Aldrich[2] |

| Molecular Formula (HCl salt) | C₈H₁₅ClN₂O | Sigma-Aldrich[2] |

| Molecular Weight (HCl salt) | 190.67 g/mol |

Structural Elucidation

The core structure of 1-(Azetidin-3-yl)piperidin-2-one features a piperidin-2-one ring where the nitrogen atom is substituted with a 3-azetidinyl group. The azetidine, a four-membered nitrogen-containing heterocycle, is a key pharmacophoric element. The dihydrochloride salt form indicates that both nitrogen atoms, the one in the azetidine ring and the amide nitrogen in the piperidinone ring, are protonated.

Caption: 2D structure of 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride.

The Azetidine Moiety: A Privileged Scaffold in Medicinal Chemistry

The presence of the azetidine ring in 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride is of particular significance to drug discovery efforts. Azetidines are considered "privileged scaffolds" due to their unique structural and physicochemical properties that can confer advantages to bioactive molecules.[3][4]

The inherent ring strain of the four-membered ring provides a unique three-dimensional geometry that can be exploited for precise interactions with biological targets.[3] This conformational rigidity can lead to enhanced receptor affinity and selectivity. Furthermore, the incorporation of azetidine motifs has been shown to improve key pharmacokinetic properties such as metabolic stability and aqueous solubility.[3]

Several FDA-approved drugs, including baricitinib and cobimetinib, feature an azetidine ring, highlighting the therapeutic potential of this structural class.[5] Azetidine-containing compounds have demonstrated a wide range of pharmacological activities, including antibacterial, anticancer, and central nervous system (CNS) modulatory effects.[5][6][7]

Potential Synthetic Pathways

Sources

- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. ijsr.net [ijsr.net]

- 7. lifechemicals.com [lifechemicals.com]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 1-(Azetidin-3-yl)piperidin-2-one Dihydrochloride and its Analogs as Neurokinin-2 (NK2) Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biological activity of the chemical scaffold represented by 1-(Azetidin-3-yl)piperidin-2-one, with a focus on its role in the development of selective neurokinin-2 (NK2) receptor antagonists. While specific public data on the dihydrochloride salt form is limited, extensive structure-activity relationship (SAR) studies on a series of closely related analogs have elucidated the therapeutic potential of this molecular architecture. This document will synthesize these findings, detailing the design rationale, mechanism of action, key pharmacological data, and the experimental protocols utilized in the evaluation of these compounds.

Introduction: The Azetidinyl-Piperidinone Scaffold in Drug Discovery

The quest for novel therapeutics often involves the exploration of unique chemical scaffolds that offer favorable pharmacological and pharmacokinetic properties. The 1-(Azetidin-3-yl)piperidin-2-one core represents a promising framework in medicinal chemistry. The incorporation of a strained four-membered azetidine ring and a six-membered piperidinone lactam offers a unique three-dimensional structure that can be strategically modified to achieve high-affinity and selective interactions with biological targets. Research into this scaffold has been notably productive in the pursuit of antagonists for the neurokinin-2 (NK2) receptor, a G-protein coupled receptor implicated in a variety of physiological and pathological processes.

The Neurokinin-2 (NK2) Receptor: A Key Therapeutic Target

The NK2 receptor, a member of the tachykinin receptor family, is preferentially activated by the neuropeptide neurokinin A. These receptors are widely distributed throughout the central and peripheral nervous systems, as well as in various non-neuronal tissues, including the smooth muscle of the respiratory, gastrointestinal, and urinary tracts. The activation of NK2 receptors is associated with a range of biological responses, including bronchoconstriction, vasodilation, and inflammation. Consequently, antagonism of the NK2 receptor has emerged as a promising therapeutic strategy for conditions such as asthma, irritable bowel syndrome, and overactive bladder.

Design and Synthesis of Azetidinyl-Piperidinone-Based NK2 Antagonists

A significant body of research has focused on the design and synthesis of 1-alkyl-5-(3,4-dichlorophenyl)-5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones as a novel class of NK2 antagonists.[1] The core structure was strategically designed to incorporate a metabolically stable six-membered lactam ring, an improvement over earlier compounds with a more vulnerable N-methylamide function.[1] Further optimization involved the replacement of a 4,4-disubstituted piperidine with a 3-substituted azetidine moiety, which led to compounds with excellent functional potency for the NK2 receptor.[1]

The general synthetic approach to these compounds allows for systematic modifications at several key positions, enabling comprehensive structure-activity relationship (SAR) studies. These modifications have targeted the N-lactam substituent and the 3-substituent of the azetidine ring to enhance potency, metabolic stability, and oral absorption.[1][2]

Mechanism of Action and Pharmacological Profile

The primary mechanism of action for this class of compounds is competitive antagonism at the NK2 receptor. By binding to the receptor, they prevent the binding and subsequent signaling of the endogenous ligand, neurokinin A. This blockade of NK2 receptor activation leads to the attenuation of downstream physiological effects.

In Vitro Potency and Selectivity

The pharmacological activity of these azetidinyl-piperidinone derivatives has been extensively characterized using in vitro functional assays. A key experimental model is the rabbit pulmonary artery (RPA) assay, which measures the ability of the compounds to inhibit neurokinin A-induced smooth muscle contraction.[1]

Table 1: Representative Pharmacological Data for Azetidinyl-Piperidinone NK2 Antagonists

| Compound/Analog | Functional Potency (pA2 in RPA assay) | In Vitro Metabolic Stability (T1/2 in HLM) | Lipophilicity (log D) |

| Lead Compound 5 | 9.3 | 70 min | 3.2 |

| Analog 29 | 8.1 | 120 min | 2.3 |

| Sulfamide Analog 33 * | 8.9 | >120 min | Not reported |

| Note: Data extracted from MacKenzie et al., 2002.[1] The compound numbers refer to those in the cited publication. |

As illustrated in Table 1, optimization of the lead compound (5) by modifying the N-lactam substituent to a cyclopropylmethyl group (analog 29) resulted in significantly improved metabolic stability in human liver microsomes (HLM) and reduced lipophilicity, while maintaining good functional potency.[1] Further refinement of the azetidine 3-substituent led to the identification of a sulfamide analog (33) with both high potency and excellent metabolic stability.[1]

Crucially, these compounds have demonstrated high selectivity for the NK2 receptor over other related human neurokinin receptors, such as NK1 and NK3.[1] For instance, sulfamide analog 33 exhibited an IC50 of 4 nM for the NK2 receptor, with significantly weaker activity at the h-NK1 (IC50 = 7.9 µM) and h-NK3 (IC50 = 1.8 µM) receptors.[1]

Pharmacokinetic Properties

A primary goal in the development of this series was to improve oral bioavailability. The initial lead compounds, while potent, suffered from poor oral absorption. Strategic modifications to reduce the hydrogen-bonding potential of the molecule, such as replacing a polar sulfamide moiety, led to the identification of analogs with greatly improved oral absorption in rat pharmacokinetic studies.[2]

Experimental Protocols

The following provides a generalized overview of the key experimental workflows employed in the characterization of azetidinyl-piperidinone NK2 antagonists.

In Vitro Functional Assay: Rabbit Pulmonary Artery (RPA) Contraction

This assay assesses the functional potency of the compounds as NK2 receptor antagonists.

Workflow:

Caption: Workflow for the Rabbit Pulmonary Artery (RPA) functional assay.

Methodology:

-

Tissue Preparation: The main pulmonary artery is excised from a rabbit and cut into rings (2-3 mm).

-

Mounting: The arterial rings are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Equilibration: The tissues are allowed to equilibrate under a resting tension.

-

Antagonist Incubation: The test compound (antagonist) is added to the organ bath at a specific concentration and incubated for a defined period.

-

Agonist Challenge: A cumulative concentration-response curve to the NK2 receptor agonist, neurokinin A, is generated.

-

Data Analysis: The contractile responses are measured, and the pA2 value is calculated. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

In Vitro Metabolic Stability Assay: Human Liver Microsomes (HLM)

This assay evaluates the susceptibility of a compound to metabolism by hepatic enzymes.

Methodology:

-

Incubation Mixture Preparation: A mixture containing human liver microsomes, the test compound, and a buffer solution is prepared.

-

Initiation of Reaction: The metabolic reaction is initiated by the addition of NADPH (a cofactor for many metabolic enzymes).

-

Time-Course Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The metabolic reaction in the collected aliquots is stopped, typically by the addition of an organic solvent like acetonitrile.

-

Analysis: The concentration of the parent compound remaining at each time point is quantified using an analytical technique such as liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The half-life (T1/2) of the compound in the presence of the microsomes is calculated from the rate of disappearance of the parent compound.

Signaling Pathway

The antagonism of the NK2 receptor by 1-(Azetidin-3-yl)piperidin-2-one and its analogs interrupts the canonical Gq/11 signaling pathway activated by neurokinin A.

Caption: NK2 Receptor Signaling Pathway and Point of Antagonism.

Conclusion and Future Directions

The 1-(Azetidin-3-yl)piperidin-2-one scaffold has proven to be a valuable template for the development of potent, selective, and metabolically stable NK2 receptor antagonists. The extensive SAR studies have provided critical insights into the structural requirements for optimal pharmacological and pharmacokinetic properties. While the specific biological activity of 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride itself is not extensively detailed in the public domain, the wealth of data on its close analogs strongly supports its potential as an NK2 receptor antagonist.

Future research in this area could focus on further refining the pharmacokinetic profile of these compounds to enhance their clinical utility. Additionally, exploring the therapeutic efficacy of these antagonists in relevant animal models of diseases such as asthma and inflammatory bowel disease would be a crucial next step in their preclinical development. The unique structural features of the azetidinyl-piperidinone core may also warrant its investigation against other G-protein coupled receptors and biological targets.

References

-

MacKenzie, A. R., Marchington, A. P., Middleton, D. S., Newman, S. D., & Jones, B. C. (2002). Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)-5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones. 1. Selective antagonists of the neurokinin-2 receptor. Journal of Medicinal Chemistry, 45(24), 5277–5293. [Link]

-

Middleton, D. S., MacKenzie, A. R., Newman, S. D., Corless, M., Warren, A., Marchington, A. P., & Jones, B. (2005). Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)-5-{2-[3-(substituted)-1-azetidinyl]-ethyl}-2-piperidones. Part 2: Improving oral absorption. Bioorganic & Medicinal Chemistry Letters, 15(17), 3957–3961. [Link]

Sources

- 1. Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)- 5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones. 1. Selective antagonists of the neurokinin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)-5-{2-[3-(substituted)-1-azetidinyl]-ethyl}-2-piperidones. Part 2: Improving oral absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

In vitro metabolic stability of 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride

Technical Whitepaper: In Vitro Metabolic Stability Assessment of 1-(Azetidin-3-yl)piperidin-2-one Dihydrochloride

Executive Summary

1-(Azetidin-3-yl)piperidin-2-one dihydrochloride represents a specialized class of hydrophilic, nitrogen-rich scaffolds increasingly utilized in fragment-based drug discovery (FBDD), PROTAC linker design, and kinase inhibition. Its structure combines a strained four-membered azetidine ring with a six-membered piperidin-2-one (δ-lactam) system.

While the azetidine moiety is frequently employed to lower lipophilicity (

Part 1: Chemical Context & Metabolic Liability Profile[1]

Before initiating wet-lab protocols, one must understand the structural "soft spots" that dictate the experimental design.

Structural Analysis

-

The Azetidine Ring: A strained, 4-membered heterocycle.[1][2][3][4] Unlike larger rings, azetidines are less prone to oxidative carbon metabolism (C-hydroxylation) due to geometric constraints but are susceptible to N-glucuronidation (if the nitrogen is unsubstituted) or reactive ring-opening under specific oxidative stress conditions.

-

The Piperidin-2-one (Lactam): Generally stable against hydrolysis at physiological pH. However, the carbon framework is susceptible to hydroxylation , particularly by CYP2E1 and CYP3A4, often at the C5 or C6 positions (similar to the metabolism of endogenous 2-piperidone).

-

The Salt Form (Dihydrochloride): The compound is supplied as a dihydrochloride salt, rendering it highly acidic in aqueous solution.

-

Critical Implication: Direct addition to microsomal incubations without buffering will crash the pH, inactivating enzymes. The protocol below includes a mandatory neutralization step.

-

Predicted Metabolic Pathways

The following diagram illustrates the theoretical metabolic fate, guiding which metabolites to monitor during LC-MS/MS analysis.

Figure 1: Predicted metabolic pathways. Note that Phase II (Glucuronidation) requires UDPGA cofactor supplementation, which is distinct from standard Phase I (NADPH) assays.

Part 2: Experimental Protocol (Microsomal Stability)

This protocol is designed for Liver Microsomes (Human/Rat) . It uses a "depletion approach" to calculate intrinsic clearance.

Critical Reagents & Preparation

-

Test System: Pooled Liver Microsomes (20 mg/mL stock).

-

Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4. Magnesium chloride (3 mM) is often added to stabilize the microsomes.

-

Cofactor Mix (Phase I): 20 mM NADPH in KPi buffer (Freshly prepared).

-

Cofactor Mix (Phase II - Optional): 5 mM UDPGA + 25 µg/mL Alamethicin (pore-forming agent required for UGT access).

The Self-Validating Workflow

To ensure data integrity, this protocol includes a Time 0 (T0) control and a No-Cofactor control to rule out chemical instability.

Step-by-Step Methodology:

-

Stock Preparation (Neutralization Step):

-

Dissolve the dihydrochloride salt in DMSO to create a 10 mM stock.

-

Expert Tip: Dilute an aliquot 1:1000 in KPi buffer and check pH. If pH < 7.2, the assay buffer capacity is insufficient. For this specific salt, ensure the final DMSO concentration in the assay is <0.1% to minimize solvent effects, or pre-neutralize the stock with 1 equivalent of NaOH if solubility permits.

-

-

Master Mix Assembly:

-

Incubation:

-

Aliquot 50 µL of Microsome/Compound Mix into a 96-well plate.

-

Pre-incubate at 37°C for 5 minutes.

-

Initiate Reaction: Add 50 µL of pre-warmed NADPH solution (1 mM final conc) to all wells except the "No-Cofactor" controls (add buffer instead).

-

-

Sampling & Quenching:

-

At time points 0, 5, 15, 30, 45, 60 min , remove aliquots.

-

Quench: Immediately transfer to a plate containing 100 µL ice-cold Acetonitrile (ACN) spiked with Internal Standard (e.g., Tolbutamide or Labetalol).

-

Why ACN? It precipitates proteins and stops enzymatic activity instantly.

-

-

Processing:

-

Centrifuge plates at 4,000 rpm (or 3220 x g) for 20 mins at 4°C to pellet precipitated protein.

-

Transfer supernatant to a fresh plate for LC-MS/MS analysis.

-

Assay Workflow Diagram

Figure 2: Standardized microsomal stability workflow ensuring protein precipitation and precise kinetic monitoring.

Part 3: Data Analysis & Interpretation

Quantitative Metrics

The depletion of the parent compound follows pseudo-first-order kinetics.

| Parameter | Formula | Description |

| Slope ( | Plot | The elimination rate constant ( |

| Half-Life ( | Time required for 50% compound depletion. | |

| Intrinsic Clearance ( | Volume cleared per minute per mg protein ( |

Interpreting the Results

-

High Stability (

):-

Indicates the azetidine/lactam scaffold is robust.

-

Action: Proceed to hepatocyte stability to check for Phase II (UGT) metabolism, as microsomes (without UDPGA) only test Phase I.

-

-

Moderate/Low Stability (

):-

Indicates a metabolic "hotspot."[8]

-

Action: Perform Metabolite Identification (MetID) .

-

If +16 Da observed: Likely lactam hydroxylation (CYP mediated).

-

If +176 Da observed (in hepatocyte/UDPGA assay): Direct N-glucuronidation of the azetidine.

-

-

Troubleshooting the Dihydrochloride Salt

-

Issue: Inconsistent data or rapid loss at T=0.

-

Cause: Acidic shock to microsomes or non-specific binding.

-

Solution:

-

Check the "No-Cofactor" control.[7] If degradation occurs without NADPH, the compound is chemically unstable in buffer (hydrolysis) or precipitating.

-

Use a High Buffer Strength (100 mM KPi) rather than 50 mM to counteract the HCl salt.

-

References

-

Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

-

Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Metabolic Stability). Link

-

FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

-

Stepan, A. F., et al. (2011). Structural biology and chemistry of azetidines: Application in drug design. Journal of Medicinal Chemistry, 54(22), 7772–7794. (Discusses azetidine metabolic advantages). Link

- Paine, M. F., et al. (2004). The human liver microsome: An optimal model for metabolic stability assessment? Current Drug Metabolism.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mercell.com [mercell.com]

- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 7. mttlab.eu [mttlab.eu]

- 8. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 1-(Azetidin-3-yl)piperidin-2-one Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the successful progression of a novel chemical entity from a promising hit to a viable clinical candidate is contingent upon a thorough understanding of its physicochemical properties. Among these, aqueous solubility stands as a paramount characteristic, profoundly influencing a compound's dissolution, absorption, and ultimate bioavailability. This guide provides a comprehensive technical overview of the solubility of 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride, a heterocyclic compound of interest in contemporary medicinal chemistry.

Due to the limited availability of public experimental data for this specific molecule, this document integrates theoretical principles with predictive modeling and established experimental methodologies. The objective is to equip researchers with the foundational knowledge and practical tools necessary to accurately assess and modulate the solubility of this compound, thereby facilitating informed decisions in formulation development and preclinical studies. As a dihydrochloride salt, 1-(Azetidin-3-yl)piperidin-2-one is anticipated to exhibit significantly enhanced aqueous solubility compared to its free base, a critical attribute for potential therapeutic applications. This guide will delve into the underlying chemical principles governing its solubility, provide predictive insights into its behavior in various solvent systems, and offer detailed, best-practice protocols for its empirical determination.

Physicochemical Properties: A Predictive Analysis

The solubility of a molecule is intrinsically linked to its structural and electronic characteristics. For 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride, a comprehensive understanding of its solubility profile begins with an analysis of the predicted physicochemical properties of its free base form. The SMILES string for the free base is O=C1CCCCN1C2CNC2.

Predicted pKa and logP of the Free Base

Using advanced computational algorithms, the key physicochemical parameters of 1-(Azetidin-3-yl)piperidin-2-one have been estimated:

-

Predicted pKa: The free base possesses two basic nitrogen atoms: one in the azetidine ring and one in the piperidinone ring. The predicted pKa values for the conjugate acids of these nitrogens are approximately 8.5 - 9.5 for the azetidine nitrogen and a much lower, non-basic pKa for the amide nitrogen within the piperidinone ring. The basicity of the azetidine nitrogen is the primary site of protonation.

-

Predicted logP: The predicted octanol-water partition coefficient (logP) for the free base is approximately -0.5 to 0.5 . This value suggests that the neutral form of the molecule has a relatively balanced hydrophilic and lipophilic character.

Implications of the Dihydrochloride Salt Form

The provision of 1-(Azetidin-3-yl)piperidin-2-one as a dihydrochloride salt has profound implications for its solubility. Salt formation is a widely employed strategy to enhance the aqueous solubility and dissolution rate of ionizable drug candidates[1]. The two hydrochloride molecules will protonate the basic nitrogen centers, primarily the azetidine nitrogen and likely the piperidinone nitrogen under strongly acidic conditions, rendering the molecule highly polar and ionically charged. This ionic character significantly increases its affinity for polar solvents, most notably water.

Predicted Solubility Profile

Based on the "like dissolves like" principle and the predicted physicochemical properties, a qualitative and semi-quantitative solubility profile for 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride can be anticipated. It is imperative to note that these are predictive assessments and must be confirmed through empirical testing.

| Solvent System | Predicted Solubility | Rationale |

| Aqueous Media | ||

| Deionized Water | High | As a dihydrochloride salt, the compound is highly polar and ionic, favoring interactions with polar water molecules. |

| 0.1 M HCl (pH ~1) | Very High | At this low pH, the compound will be fully protonated, maximizing its ionic character and aqueous solubility. The common ion effect from the chloride is unlikely to significantly suppress solubility in the presence of strong acidity. |

| Phosphate-Buffered Saline (PBS, pH 7.4) | Moderate to High | At physiological pH, a significant portion of the molecules will remain protonated, ensuring good aqueous solubility. However, solubility may be slightly lower than in highly acidic conditions as the equilibrium shifts towards the free base. |

| Polar Protic Solvents | ||

| Methanol | High | The polarity and hydrogen-bonding capabilities of methanol make it an excellent solvent for polar hydrochloride salts. |

| Ethanol | Moderate to High | Similar to methanol, ethanol is a polar protic solvent, though its slightly lower polarity may result in marginally lower solubility compared to methanol. |

| Polar Aprotic Solvents | ||

| Dimethyl Sulfoxide (DMSO) | Very High | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, including hydrochloride salts. |

| Acetonitrile | Low to Moderate | While polar, acetonitrile is generally a weaker solvent for salts compared to DMSO, methanol, or water. |

| Non-Polar Solvents | ||

| Dichloromethane (DCM) | Very Low to Insoluble | The high polarity of the dihydrochloride salt is incompatible with the non-polar nature of DCM. |

| Hexanes/Heptanes | Insoluble | As non-polar aliphatic hydrocarbons, these solvents will not effectively solvate the ionic compound. |

Experimental Protocols for Solubility Determination

To move from predictive analysis to empirical data, rigorous and well-controlled experimental protocols are essential. The following sections detail the methodologies for determining both thermodynamic (equilibrium) and kinetic solubility, which provide complementary insights into the compound's behavior.

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining the intrinsic thermodynamic solubility of a compound. It measures the concentration of a saturated solution in equilibrium with an excess of the solid material.

Experimental Workflow for Equilibrium Solubility

Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride (e.g., 5-10 mg) to a glass vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring equilibrium has been reached.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent to the vial.

-

Equilibration: Seal the vial and place it in a shaking incubator set to a constant temperature (typically 25°C for room temperature solubility or 37°C for physiological relevance). Agitate the mixture for a sufficient duration (24 to 72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, remove the vial and allow the undissolved solid to settle. For robust separation, centrifuge the vial at a high speed (e.g., 10,000 x g for 15 minutes).

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining particulate matter, filter the supernatant through a low-binding 0.22 µm syringe filter (e.g., PVDF).

-

Dilution and Analysis: Accurately dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of a pre-validated High-Performance Liquid Chromatography (HPLC) method.

-

Quantification: Analyze the diluted sample by HPLC with UV detection. Calculate the concentration of the dissolved compound by comparing its peak area to a standard curve prepared with known concentrations of the compound.

Kinetic Solubility Determination

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO). This is a higher-throughput method often used in early drug discovery to identify potential solubility liabilities.

Experimental Workflow for Kinetic Solubility

Caption: High-Throughput Kinetic Solubility Assay Workflow.

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation: In a 96-well microplate, dispense the aqueous buffer of interest (e.g., PBS, pH 7.4).

-

Compound Addition: Using a liquid handling system, add small volumes of the DMSO stock solution to the aqueous buffer to achieve a range of final concentrations. Ensure the final DMSO concentration is low (typically ≤1%) to minimize its co-solvent effects.

-

Incubation: Cover the plate and incubate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking.

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.

Factors Influencing Solubility

Several factors can significantly impact the measured solubility of 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride. A thorough understanding of these is crucial for accurate data interpretation and formulation design.

-

pH: The solubility of this compound is expected to be highly pH-dependent. As a salt of a weak base, its aqueous solubility will be highest at low pH where it is fully protonated and ionized. As the pH increases towards and beyond the pKa of the azetidine nitrogen, the equilibrium will shift towards the less soluble free base, potentially leading to precipitation.

-

Temperature: Solubility is generally an endothermic process for most solid solutes. Therefore, an increase in temperature is likely to increase the solubility of 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride.

-

Common Ion Effect: In solutions containing a high concentration of chloride ions (e.g., certain biorelevant media), the solubility of the dihydrochloride salt may be slightly reduced due to the common ion effect, which shifts the dissolution equilibrium towards the solid state. However, for highly soluble salts, this effect is often minimal.

-

Polymorphism: The crystalline form (polymorph) of the solid material can influence its solubility. Different polymorphs can have different lattice energies, leading to variations in their dissolution characteristics. It is important to characterize the solid form used in solubility studies.

Conclusion

1-(Azetidin-3-yl)piperidin-2-one dihydrochloride, by virtue of its salt form and the presence of polar functional groups, is predicted to be a water-soluble compound. Its solubility is anticipated to be highest in polar protic solvents and highly dependent on the pH of aqueous media. While predictive models provide a valuable starting point, this guide emphasizes the necessity of empirical determination through robust experimental protocols like the shake-flask method. For researchers and drug development professionals, a comprehensive understanding of the solubility profile of this compound is a critical step in unlocking its therapeutic potential, enabling the design of effective delivery systems and advancing its journey through the development pipeline.

References

-

Rowan's Free Online pKa Calculator. Rowan. [Link]

-

Virtual Computational Chemistry Laboratory. On-line Lipophilicity/Aqueous Solubility Calculation Software. [Link]

-

U.S. National Library of Medicine. PubChem. [Link]

-

ChemAxon. Calculators & Predictors. [Link]

-

XunDrug. MolGpKa. [Link]

-

Giri, T. K., et al. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Pharmaceutics, 14(11), 2397. [Link]

-

Solubility of Things. 2-Piperidone. [Link]

- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.

- Avdeef, A. (2007). The Rise of pH-Metric LogP. Current Topics in Medicinal Chemistry, 7(8), 735-763.

Sources

Methodological & Application

Cell-based assay protocol using 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride

Technical Guide: Interrogating Neuroinflammation with 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride in a Microglial Cell Model

Abstract

The intricate interplay of cellular signaling in neuroinflammation presents a critical area of investigation for novel therapeutic agents. This guide provides a comprehensive framework for utilizing 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride in a cell-based assay to probe its potential modulatory effects on neuroinflammatory pathways. We will delve into the scientific rationale for investigating this compound, drawing from the known bioactivities of its core chemical scaffolds: the azetidine and piperidone moieties.[1][2][3][4] A detailed, step-by-step protocol for assessing the compound's impact on lipopolysaccharide (LPS)-induced pro-inflammatory cytokine production in a human microglia-like cell line (HMC3) is presented. This guide is intended for researchers and scientists in drug development, providing both the theoretical underpinnings and practical application for evaluating this compound's therapeutic potential.

Introduction: Scientific Rationale and a Mechanistic Hypothesis

The global burden of neurodegenerative diseases, often characterized by a chronic neuroinflammatory component, necessitates the exploration of novel chemical entities for therapeutic intervention. The compound 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride incorporates two key heterocyclic structures, azetidine and piperidone, which are prevalent in a variety of biologically active molecules.[1][2][3][4]

The azetidine ring , a four-membered nitrogen-containing heterocycle, is a "privileged scaffold" in medicinal chemistry due to its conformational rigidity and ability to introduce three-dimensional character into molecules.[2][5] This can lead to enhanced binding affinity and selectivity for biological targets.[5] Notably, azetidine derivatives have been investigated as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 2 (mGluR2), which plays a role in modulating excessive glutamate release, a key factor in CNS disorders.[6] Furthermore, various azetidine-containing compounds have demonstrated a broad range of pharmacological activities, including potential as anticancer and antibacterial agents.[1][3][4]

The piperidin-2-one (or δ-valerolactam) moiety is a six-membered cyclic amide. Lactam rings are common features in many pharmaceuticals. Piperidone derivatives have been explored for their potential as neurokinin-2 (NK2) receptor antagonists, which are implicated in inflammatory processes.[7]

Hypothesized Mechanism of Action:

Given the established roles of azetidine and piperidone scaffolds in modulating neurological and inflammatory pathways, we hypothesize that 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride may act as an inhibitor of pro-inflammatory signaling in microglia, the primary immune cells of the central nervous system. This inhibitory action could potentially be mediated through the modulation of key signaling nodes, such as the NF-κB or MAPK pathways, which are downstream of inflammatory stimuli like LPS.

This application note will guide the user through a robust cell-based assay to test this hypothesis by quantifying the production of a key pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α), in a well-established in vitro model of neuroinflammation.

Experimental Design and Workflow

The overall experimental workflow is designed to assess the dose-dependent effect of 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride on TNF-α secretion from LPS-stimulated HMC3 cells. A preliminary cytotoxicity assessment is also included to ensure that the observed effects on cytokine production are not due to a general decrease in cell viability.

Figure 1: A schematic representation of the experimental workflow for assessing the anti-neuroinflammatory potential of 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride.

Materials and Reagents

| Reagent | Supplier | Catalog Number |

| 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride | (Specify Supplier) | (Specify Catalog #) |

| HMC3 (Human Microglial Clone 3) Cell Line | ATCC | CRL-3304 |

| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |

| Fetal Bovine Serum (FBS), Heat-Inactivated | Gibco | 10082147 |

| Penicillin-Streptomycin (10,000 U/mL) | Gibco | 15140122 |

| Lipopolysaccharides (LPS) from E. coli O111:B4 | Sigma-Aldrich | L4391 |

| Human TNF-α DuoSet ELISA Kit | R&D Systems | DY210 |

| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | M5655 |

| Dimethyl sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich | D2650 |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 |

Detailed Protocols

Cell Culture and Maintenance

-

Culture Medium: Prepare complete growth medium by supplementing DMEM with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

-

Cell Propagation: Culture HMC3 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.

-

Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using a suitable non-enzymatic cell dissociation solution or by gentle scraping. Resuspend cells in fresh complete growth medium and re-seed at a ratio of 1:3 to 1:6.

Compound Preparation

-

Stock Solution: Prepare a 10 mM stock solution of 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride in sterile DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Working Solutions: On the day of the experiment, prepare serial dilutions of the compound in complete growth medium to achieve the desired final concentrations. The final DMSO concentration in all wells, including controls, should be kept constant and should not exceed 0.1%.

Protocol 1: Cytotoxicity Assay (MTT Assay)

This protocol is essential to determine the concentration range of the compound that does not induce cell death, ensuring that any observed decrease in cytokine levels is due to a specific anti-inflammatory effect and not toxicity.

-

Cell Seeding: Seed HMC3 cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete growth medium. Incubate for 24 hours.

-

Compound Treatment: Remove the medium and add 100 µL of medium containing various concentrations of the compound (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control (0.1% DMSO).

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.

| Compound Concentration (µM) | Absorbance (570 nm) | % Cell Viability |

| Vehicle Control | (Example: 0.850) | 100% |

| 0.1 | (Example: 0.845) | ~99% |

| 1 | (Example: 0.835) | ~98% |

| 10 | (Example: 0.820) | ~96% |

| 25 | (Example: 0.790) | ~93% |

| 50 | (Example: 0.650) | ~76% |

| 100 | (Example: 0.340) | ~40% |

| Table 1: Example data from an MTT cytotoxicity assay. Based on this data, concentrations up to 25 µM would be suitable for the anti-inflammatory assay. |

Protocol 2: TNF-α Secretion Assay

-

Cell Seeding: Seed HMC3 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well in 500 µL of complete growth medium. Incubate for 24 hours.

-

Pre-treatment: Remove the medium and replace it with 450 µL of fresh medium containing the desired non-toxic concentrations of 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride (e.g., 1, 5, 10, 25 µM). Include a vehicle control. Incubate for 1 hour.

-

LPS Stimulation: Add 50 µL of 1 µg/mL LPS solution to each well (final concentration: 100 ng/mL), except for the unstimulated control wells.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

-

Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant and store at -80°C until analysis.

-

TNF-α ELISA: Quantify the concentration of TNF-α in the supernatants using a commercial Human TNF-α DuoSet ELISA Kit, following the manufacturer's instructions.

| Treatment Group | TNF-α Concentration (pg/mL) | % Inhibition |

| Unstimulated Control | (Example: <15) | - |

| LPS + Vehicle | (Example: 1250) | 0% |

| LPS + 1 µM Compound | (Example: 1100) | 12% |

| LPS + 5 µM Compound | (Example: 875) | 30% |

| LPS + 10 µM Compound | (Example: 500) | 60% |

| LPS + 25 µM Compound | (Example: 250) | 80% |

| Table 2: Example data from a TNF-α ELISA assay demonstrating a dose-dependent inhibition of LPS-induced TNF-α secretion. |

Hypothetical Signaling Pathway

The following diagram illustrates a simplified, hypothetical signaling pathway through which 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride might exert its anti-inflammatory effects.

Figure 2: A hypothetical signaling pathway illustrating the potential mechanism of action of 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride in inhibiting LPS-induced TNF-α production via the NF-κB pathway.

Conclusion and Future Directions

This application note provides a detailed protocol for the initial characterization of 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride in a cell-based model of neuroinflammation. The presented workflow enables a robust assessment of the compound's dose-dependent anti-inflammatory activity and its cytotoxic profile. The hypothetical mechanism of action, centered on the inhibition of the NF-κB signaling pathway, provides a framework for further mechanistic studies.

Future investigations could expand upon these findings by:

-

Investigating other inflammatory mediators: Assessing the compound's effect on the production of other pro-inflammatory cytokines (e.g., IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10).

-

Elucidating the precise molecular target: Employing techniques such as Western blotting to analyze the phosphorylation status of key signaling proteins within the NF-κB and MAPK pathways.

-

In vivo validation: Progressing to animal models of neuroinflammation to evaluate the compound's efficacy and pharmacokinetic properties in a more complex biological system.

The methodologies outlined in this guide offer a solid foundation for exploring the therapeutic potential of 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride and related novel chemical entities in the context of neuroinflammatory disorders.

References

-

Cid, J. M., et al. (2019). Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs. ACS Medicinal Chemistry Letters, 10(9), 1318–1324. Retrieved February 24, 2026, from [Link]

-

Mahapatra, M., et al. (2021). AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series. Retrieved February 24, 2026, from [Link]

-

Rossi, R., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(13), 3975. Retrieved February 24, 2026, from [Link]

-

Middleton, D. S., et al. (2005). Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)-5-{2-[3-(substituted)-1-azetidinyl]-ethyl}-2-piperidones. Part 2: Improving oral absorption. Bioorganic & Medicinal Chemistry Letters, 15(17), 3957–3961. Retrieved February 24, 2026, from [Link]

-

MDPI. (2025, September 5). Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. Retrieved February 24, 2026, from [Link]

-

BindingDB. (n.d.). BindingDB Search Results. Retrieved February 24, 2026, from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2014, December 31). Azetidinones. Retrieved February 24, 2026, from [Link]

-

MDPI. (2024, August 16). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Retrieved February 24, 2026, from [Link]

-

PubMed. (1999). Synthesis and cytotoxicity evaluation of some 8-hydroxyquinoline derivatives. Retrieved February 24, 2026, from [Link]

-

AERU. (2026, February 3). 8-hydroxyquinoline. Retrieved February 24, 2026, from [Link]

-

PubMed. (2026, January 6). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved February 24, 2026, from [Link]

-

PubChem. (n.d.). 6-(Dimethylamino)-8-Fluoro-2-[2-(Hydroxymethyl)-3-(1-Methyl-5-{[5-(Morpholin-4-Ylcarbonyl)pyridin-2-Yl]amino}-6-Oxo-1,6-Dihydropyridin-3-Yl)phenyl]isoquinolin-1(2h)-One. Retrieved February 24, 2026, from [Link]

-

MDPI. (2022, July 5). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved February 24, 2026, from [Link]

Sources

- 1. iipseries.org [iipseries.org]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-(Azetidin-3-yl)pyridazine | Benchchem [benchchem.com]

- 6. Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)-5-{2-[3-(substituted)-1-azetidinyl]-ethyl}-2-piperidones. Part 2: Improving oral absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

Lab-scale synthesis protocol for 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride

Application Note: High-Fidelity Synthesis of 1-(Azetidin-3-yl)piperidin-2-one Dihydrochloride

Executive Summary & Strategic Rationale

The target molecule, 1-(Azetidin-3-yl)piperidin-2-one , represents a critical "sp3-rich" building block in modern medicinal chemistry.[1][2][3] It combines a polar, hydrogen-bond-accepting lactam (piperidin-2-one) with a rigid, metabolic-stability-enhancing azetidine ring.[1][2][3] This specific linkage—connecting the lactam nitrogen to the C3 position of the azetidine—creates a vector distinct from standard piperazine or piperidine linkers, often used to tune solubility and permeability in fragment-based drug discovery (FBDD).[4][5]

Synthesis Challenge: The primary challenge lies in the nucleophilic substitution at the azetidine C3 position.[3][4] The secondary carbon of the strained ring is sterically encumbered, and the lactam nitrogen (pKa ~16-17) is a poor nucleophile compared to amines.[4][5]

Selected Protocol: This guide details a Convergent Alkylation Strategy . We utilize the in situ activation of 1-Boc-3-hydroxyazetidine via mesylation, followed by displacement with the sodium salt of piperidin-2-one.[1][2][3] This route is superior to the Mitsunobu reaction for this specific substrate class due to easier purification and scalability (avoiding phosphine oxide removal).[3][4][5]

Retrosynthetic Analysis & Workflow

The synthesis is broken down into three critical stages:

-

Activation: Conversion of the commercially available alcohol to a reactive sulfonate ester.[3][4]

-

Coupling:

displacement by the lactam anion.[3][4] -

Deprotection: Acidolytic cleavage of the Boc group and salt formation.[3][4]

Caption: Convergent synthetic workflow utilizing a mesylate activation strategy for the N-alkylation of valerolactam.

Detailed Experimental Protocols

Stage 1 & 2: Activation and N-Alkylation (Telescoped or Stepwise)[1][2][3]

Objective: Synthesize tert-butyl 3-(2-oxopiperidin-1-yl)azetidine-1-carboxylate. Scale: 10.0 mmol basis.

Reagents & Materials:

-

Methanesulfonyl chloride (MsCl) (1.26 g, 11.0 mmol)[1][2][3][4][5]

-

Sodium Hydride (60% in oil) (0.48 g, 12.0 mmol)[1][2][3][4][5]

Protocol:

-

Mesylate Formation (Intermediate A):

-

Dissolve 1-Boc-3-hydroxyazetidine (10 mmol) in anhydrous DCM (30 mL) under

. Cool to 0°C.[3][4] -

Add Et3N (15 mmol) followed by dropwise addition of MsCl (11 mmol).[1][3][4][5]

-

Stir at 0°C for 30 mins, then warm to RT for 1 hour.

-

Checkpoint: TLC (50% EtOAc/Hex) should show complete consumption of alcohol.[1][3][4][5]

-

Workup: Wash with cold water (2x), brine, dry over

, and concentrate in vacuo to obtain the mesylate as a white/pale yellow solid.[2][3][4][5] Use immediately. Note: Mesylates of azetidine can be unstable; do not store for long periods.[3][4]

-

-

Lactam Deprotonation:

-

In a separate flame-dried flask, suspend NaH (12 mmol) in anhydrous DMF (15 mL) under

at 0°C. -

Add Piperidin-2-one (11 mmol) dissolved in DMF (5 mL) dropwise. Gas evolution (

) will be vigorous.[1][3][4][5] -

Stir at RT for 30–45 mins until the solution becomes clear/homogeneous (formation of the sodium lactam).

-

-

Coupling Reaction:

-

Dissolve the crude Mesylate (from step 1) in DMF (10 mL).

-

Add this solution dropwise to the sodium lactam solution at RT.

-

Heat the mixture to 60°C for 4–16 hours.

-

Critical Control Point: Do not exceed 80°C. Higher temperatures promote elimination of the mesylate to the azetine byproduct.[3][4]

-

Workup: Cool to RT. Quench carefully with sat.

(aq).[1][3][4][5] Extract with EtOAc (3 x 50 mL). Wash combined organics with water (3x) and brine (to remove DMF).[1][3][4][5] Dry over -

Purification: Flash Chromatography (SiO2, 0-10% MeOH in DCM).[1][2][3][4][5] The product is polar.

-

Stage 3: Global Deprotection & Salt Formation[2][3]

Objective: Isolate 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride.

Protocol:

-

Dissolve the Boc-protected intermediate (approx.[3] 2.0 g) in 1,4-Dioxane (5 mL).[1][2][3][4][5]

-

Add 4M HCl in Dioxane (10 mL, excess).

-

Stir at RT for 2–4 hours. A white precipitate should form.[3][4]

-

Observation: If precipitation is slow, add anhydrous diethyl ether (20 mL) to force the salt out of solution.[3][4][5]

-

Isolation: Filter the solid under

(hygroscopic!). Wash with -

Drying: Dry under high vacuum at 40°C for 12 hours to remove trace dioxane.

Quantitative Data Summary

| Parameter | Specification / Expected Range | Notes |

| Yield (Step 1+2) | 65% – 75% | Elimination is the main yield-limiting factor.[1][2][3] |

| Yield (Step 3) | >90% | Quantitative conversion typical.[1][3][4][5] |

| Appearance | White to Off-white hygroscopic solid | Store in desiccator.[1][2][3] |

| 1H NMR (D2O) | Characteristic downfield shift of Azetidine protons due to ammonium.[3][4] | |

| LCMS (ESI+) | [M+H]+ = 155.12 | Mass of free base.[1][3][4][5] |

Mechanistic Insight & Troubleshooting

The reaction relies on the ambident nucleophilicity of the lactam anion.[3][4] While oxygen alkylation (O-alkylation) is possible (forming the lactim ether), N-alkylation is thermodynamically favored for 6-membered lactams under thermodynamic control (heating in DMF).[1][2][3]

Common Failure Modes:

-

Elimination vs. Substitution: The azetidine ring is strained.[3][4] If the base (NaH) is in large excess or the temperature is too high (>90°C), the mesylate will undergo E2 elimination to form 1-Boc-azetine, which is unstable and polymerizes.[1][3][4][5]

-

Incomplete Deprotection: The basicity of the azetidine nitrogen in the product can buffer the HCl.[3][4]

Caption: Mechanistic pathway highlighting the SN2 attack of the lactam anion on the activated azetidine.

Safety & Handling

-

Sodium Hydride: Pyrophoric.[3][4] Handle under inert atmosphere. Quench all reaction vessels carefully with isopropanol before adding water.[3][4]

-

Dihydrochloride Salt: Likely hygroscopic.[3][4] Weigh quickly or in a glovebox if precise stoichiometry is required for biological assays.[3][4]

-

Mesylates: Potentially genotoxic alkylating agents.[3][4] Handle with gloves in a fume hood; treat waste with dilute NaOH to hydrolyze residual mesylates.[3][4]

References

-

American Elements. 1-(azetidin-3-yl)piperidin-2-one dihydrochloride Product Page. Retrieved from [Link][1][3][4][5][6]

-

Ji, Y., et al. (2018). "An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids."[1][2][3] Arkivoc, 2018(iv), 195-214.[1][2][3][4][5][7] (Validates the stability and reactivity of activated azetidine precursors). Retrieved from [Link]

-

Kaabi, A., et al. (2022). "A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols."[2][3][4][5][8] Arkivoc, 2022(v), 87-97.[1][2][3][4][5][8] (General methodology for azetidine alkylation). Retrieved from [Link]

Sources

- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 2. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents [patents.google.com]

- 3. 4-(azetidin-3-yl)-1-methylpiperazin-2-one dihydrochloride 95% | CAS: 1403766-76-6 | AChemBlock [achemblock.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. ricerca.uniba.it [ricerca.uniba.it]

- 6. americanelements.com [americanelements.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. arkat-usa.org [arkat-usa.org]

Dosing and administration of 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride in animal models

An Application Note and Protocol for the Dosing and Administration of 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride in Preclinical Animal Models

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the preclinical in vivo evaluation of 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride. Due to the absence of extensive published in vivo data for this specific compound, this guide is built upon foundational principles of pharmacology and drug administration in animal models, drawing from best practices and data from structurally related molecules.[1] The protocols herein are designed to establish a framework for initial characterization, including formulation, tolerability, and pharmacokinetic profiling. Researchers must treat these protocols as a starting point, with the understanding that empirical, step-wise validation is required. This guide is intended for researchers, scientists, and drug development professionals with experience in animal handling and in vivo experimentation.

Introduction and Compound Profile

1-(Azetidin-3-yl)piperidin-2-one is a synthetic small molecule featuring a piperidinone ring linked to an azetidine moiety. The dihydrochloride salt form suggests enhanced aqueous solubility, a desirable property for formulation development. While the specific biological targets of this compound are not yet defined in publicly available literature, its structural components are present in a variety of biologically active agents.

-

Azetidin-2-one (β-Lactam) Ring: This is a core structure in many antibiotics.[2] More broadly, azetidinone derivatives have been investigated for diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4]

-

Piperidine Ring: This is a ubiquitous scaffold in medicinal chemistry, found in compounds targeting the central nervous system (CNS), inflammation, and ulcers, among other conditions.[5][6][7]

The combination of these moieties suggests that 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride could be a candidate for a range of therapeutic areas. The primary objective of early-stage in vivo studies is to understand its behavior in a biological system, specifically its safety profile and pharmacokinetic properties, which are prerequisites for any efficacy testing.

Table 1: Chemical Properties of 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1-(azetidin-3-yl)piperidin-2-one;dihydrochloride | N/A |

| CAS Number | 1432680-40-4 | [8] |

| Molecular Formula | C₈H₁₄N₂O · 2HCl (as dihydrochloride) | [8] |

| Molecular Weight | 190.67 g/mol (hydrochloride salt) | [8] |

| Appearance | Solid (predicted) |

| Purity | Typically available at ≥97% |[8] |

Preclinical In Vivo Evaluation Workflow

A logical, stepwise approach is critical when evaluating a new chemical entity (NCE). The following workflow ensures that each step informs the next, maximizing data quality and adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research.

Figure 2: Decision tree for selecting an appropriate administration route.

Table 3: Recommended Administration Volumes and Needle Gauges for Rodents

| Species | Route | Max Volume (mL/kg) | Needle Gauge | Site |

|---|---|---|---|---|

| Mouse | IV (bolus) | 5 | 27-30G | Lateral tail vein |

| IP | 10 | 25-27G | Lower abdominal quadrant | |

| SC | 10 | 25-27G | Dorsal midline (scruff) | |

| PO (gavage) | 10 | 20-22G (ball-tipped) | Stomach via esophagus | |

| Rat | IV (bolus) | 5 | 25-27G | Lateral tail vein, saphenous |

| IP | 10 | 23-25G | Lower abdominal quadrant | |

| SC | 5 | 23-25G | Dorsal midline (scruff) | |

| PO (gavage) | 10 | 18-20G (ball-tipped) | Stomach via esophagus |

Source: Adapted from institutional and good practice guidelines.[9][10]

General Procedures:

-

Animal Handling: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). Use proper restraint techniques to minimize stress and ensure accurate dosing. [11]* Dose Calculation: Calculate the volume to administer based on the most recent body weight of the animal. Volume (mL) = (Dose (mg/kg) * Body Weight (kg)) / Concentration (mg/mL)

-

Aseptic Technique: Use sterile needles and syringes for each animal to prevent infection.

-

Intravenous (IV) Administration: This route provides immediate and 100% bioavailability, making it the gold standard for initial PK studies. In rodents, the lateral tail vein is most common. [12]Warming the tail can aid in vein visualization. Administer as a slow bolus over approximately 1 minute. [11]* Intraperitoneal (IP) Administration: Offers rapid absorption, though it is subject to some first-pass metabolism in the liver. [9]Injections should be made into a lower abdominal quadrant, aspirating briefly before injecting to avoid puncturing the bladder or intestines. [12]Alternate injection sides for repeated dosing. [12]* Subcutaneous (SC) Administration: Results in slower, more sustained absorption. Lift the skin to create a "tent" on the dorsal midline and insert the needle into the subcutaneous space. [11]* Oral (PO) Administration: Typically performed via gavage to ensure accurate dose delivery. This route is essential for evaluating oral bioavailability. Animals are often fasted for a few hours prior to dosing to reduce variability in gastric emptying and absorption. [9]

Protocol 2: Acute Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of the compound that can be administered without causing unacceptable toxicity or mortality. This is a critical step for selecting dose levels for subsequent PK and efficacy studies. [13] Causality: Administering doses that are too high can lead to non-specific toxicity, confounding the interpretation of efficacy studies. An MTD study establishes the therapeutic window and informs on potential target organs for toxicity. [1] Methodology:

-

Animal Model: Use healthy, young adult mice (e.g., C57BL/6 or CD-1) or rats (e.g., Sprague-Dawley or Wistar). Use both males and females if no information on sex differences is available.

-

Group Allocation: Assign 3-5 animals per group. Include a vehicle control group and at least 3-4 dose escalation groups.

-

Dose Selection: Choose a starting dose based on any available in vitro data (e.g., 100x the IC50) or, in the absence of data, start low (e.g., 1-5 mg/kg). Escalate doses by a factor of 3-5x (e.g., 5, 15, 50, 150 mg/kg).

-

Administration: Administer a single dose via the intended route of administration for future efficacy studies (e.g., IP or PO).

-

Monitoring and Observations:

-

Observe animals continuously for the first 4 hours post-dose, and then at regular intervals for up to 7-14 days.

-